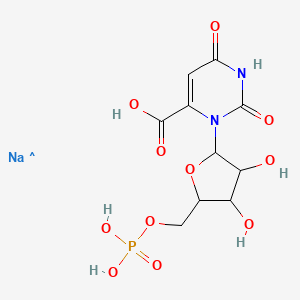

Orotidine 5'-monophosphate trisodium salt

Descripción general

Descripción

Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that plays a crucial role in the biosynthesis of uridine monophosphate. It is synthesized via the de novo synthesis pathway for DNA synthesis in various microorganisms, including Mycobacterium tuberculosis, Saccharomyces cerevisiae, Salmonella typhimurium, and Plasmodium falciparum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized using phosphoribosyl pyrophosphate and orotic acid as substrates. The reaction is catalyzed by the enzyme orotate phosphoribosyltransferase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme orotate phosphoribosyltransferase, which catalyzes the formation of orotidine 5’-monophosphate from orotic acid and phosphoribosyl pyrophosphate .

Análisis De Reacciones Químicas

Decarboxylation to Uridine 5'-Monophosphate (UMP)

The most well-characterized reaction of OMP is its enzymatic decarboxylation, catalyzed by orotidine 5'-monophosphate decarboxylase (OMPDC), to form uridine 5'-monophosphate (UMP). This reaction is central to pyrimidine biosynthesis and proceeds via a stabilized vinyl carbanion intermediate .

Reaction Conditions and Mechanism:

-

Substrate: OMP (1–10 mM in buffer systems).

-

Enzyme: OMPDC (wild-type or mutants, pH 7–8, 25–37°C).

-

Key Steps:

Kinetic Parameters:

| Parameter | Value (Wild-Type OMPDC) | Value (Q215A/Y217F/R235A Mutant) |

|---|---|---|

| k<sub>cat</sub> | 15 s⁻¹ | 0.0028 s⁻¹ |

| K<sub>m</sub> | 0.5 µM | 3.4 µM |

Research Findings:

-

Phosphodianion binding energy (12 kcal/mol) stabilizes the transition state, with contributions from residues R235 (6 kcal/mol), Q215 (2 kcal/mol), and Y217 (2 kcal/mol) .

-

Mutations in the "gripper loop" (e.g., Q215A) reduce catalytic efficiency by disrupting phosphate interactions .

Phosphorylation and Nucleotide Activation

OMP participates in phosphorylation reactions critical for nucleotide biosynthesis.

Example Reaction:

-

Substrate: 5-Fluorouridine.

-

Reagent: Phosphorus oxychloride (POCl₃) in anhydrous trimethylphosphate.

Reduction to Dihydro Derivatives

OMP undergoes hydrogenation to form 5,6-dihydro-OMP (H₂OMP), a stable analog used in mechanistic studies.

Reaction Protocol:

-

Substrate: OMP (40 mg, 0.1 mmol).

-

Catalyst: 5% palladium on activated carbon.

-

Product: H₂OMP (confirmed by loss of absorbance at 279 nm) .

Comparative Analysis of OMP Reactivity

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

OMP serves as a precursor in the synthesis of antiviral and anticancer drugs. Its ability to inhibit DNA synthesis positions it as a potential candidate for cancer treatment. The compound's structural similarity to other nucleotides allows it to interfere with nucleic acid metabolism, making it useful in drug development.

Case Study: Anticancer Activity

Research has demonstrated that OMP exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that OMP can inhibit the growth of human leukemia cells by interfering with their nucleotide metabolism pathways . This mechanism highlights its potential as a therapeutic agent in oncology.

Biochemical Research

In biochemical research, OMP is utilized as a standard in assays to study nucleotide metabolism and enzyme kinetics. It is particularly valuable in the study of orotidine 5'-monophosphate decarboxylase (OMPDC), an enzyme that catalyzes the conversion of OMP to uridine 5'-monophosphate (UMP).

Enzymatic Studies

The enzymatic decarboxylation of OMP has been extensively studied to understand the mechanisms of enzyme catalysis. OMPDC has been shown to stabilize transition states significantly, providing insights into enzyme efficiency and substrate interactions . The remarkable rate acceleration observed in OMPDC-catalyzed reactions (up to -fold) underscores the importance of OMP in enzymatic studies .

Structural Biology

OMP's role extends into structural biology, where it aids in crystallization studies of enzymes like OMPDC. The binding interactions between OMP and its corresponding enzymes facilitate the understanding of enzyme-substrate dynamics at a molecular level.

Case Study: Crystallization Studies

Crystallization experiments involving OMPDC have revealed critical insights into the active site structure and substrate binding mechanisms. For example, variations in loop size between mesophilic and thermophilic enzymes have been correlated with differences in catalytic efficiency, providing a deeper understanding of evolutionary adaptations in enzyme function .

Mecanismo De Acción

Orotidine 5’-monophosphate trisodium salt exerts its effects through its role as a precursor in the biosynthesis of uridine monophosphate. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine monophosphate and carbon dioxide . This reaction is essential for the synthesis of pyrimidine nucleotides, which are crucial for DNA and RNA synthesis .

Comparación Con Compuestos Similares

Uridine 5’-monophosphate: A direct product of the decarboxylation of orotidine 5’-monophosphate.

Orotic Acid: A precursor in the synthesis of orotidine 5’-monophosphate.

Phosphoribosyl Pyrophosphate: A substrate used in the synthesis of orotidine 5’-monophosphate.

Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine monophosphate in the pyrimidine biosynthesis pathway. Its ability to undergo decarboxylation to form uridine monophosphate makes it a critical intermediate in nucleotide biosynthesis .

Actividad Biológica

Orotidine 5'-monophosphate trisodium salt (OMP) is a pyrimidine nucleotide that plays a crucial role in the biosynthesis of nucleotides, particularly uridine monophosphate (UMP). It is synthesized through the de novo pathway involving orotate phosphoribosyltransferase (OPRT), which catalyzes the reaction between orotic acid and phosphoribosyl pyrophosphate (PRPP) . This compound is significant not only in microbial metabolism but also in human physiology, where it acts as an endogenous metabolite.

OMP serves as a precursor in the synthesis of UMP, which is essential for RNA synthesis and cellular energy metabolism. The enzymatic conversion of OMP to UMP is facilitated by UMP synthase, highlighting its importance in nucleotide metabolism .

Enzymatic Pathway

- Synthesis : Orotidine 5'-monophosphate is synthesized from orotate and PRPP by OPRT.

- Conversion : OMP is converted to UMP by UMP synthase.

Case Studies and Research Findings

- Kinetic Studies : Research has shown that the kinetics of OPRT can be significantly affected by various substrates and inhibitors. For instance, studies on the enzyme's activity revealed that specific mutations could alter substrate binding and catalytic efficiency .

- Inhibition Studies : OMP has been studied as a potential inhibitor of certain enzymes involved in nucleotide metabolism. For example, its interaction with orotidine 5'-monophosphate decarboxylase (OMPDC) has been investigated to understand its inhibitory effects on pyrimidine metabolism .

- Microbial Metabolism : In microorganisms such as Saccharomyces cerevisiae and Mycobacterium tuberculosis, OMP plays a pivotal role in nucleotide synthesis pathways, making it a target for antimicrobial strategies .

Biological Significance

- Endogenous Metabolite : OMP is an endogenous metabolite found in various organisms, including humans, where it contributes to cellular processes such as DNA and RNA synthesis.

- Potential Therapeutic Applications : Due to its role in nucleotide metabolism, OMP and its derivatives are being explored for their potential therapeutic applications in treating diseases linked to nucleotide imbalances.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O11P·3Na |

| Molecular Weight | 434.136 g/mol |

| CAS Number | 68244-58-6 |

| Purity | >95% (HPLC) |

| Role | Endogenous metabolite |

Propiedades

InChI |

InChI=1S/C10H13N2O11P.Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLFATVJVBCIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585243 | |

| Record name | PUBCHEM_16219795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68244-58-6 | |

| Record name | PUBCHEM_16219795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.